Iodure de vinyle

Vue d'ensemble

Description

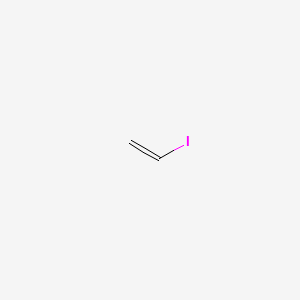

Vinyl iodide, also known as iodoalkene, is an organic compound characterized by the presence of an iodine atom attached to a vinyl group. This compound is a versatile building block in organic synthesis, often used in carbon-carbon forming reactions. Vinyl iodides are particularly valuable due to their reactivity and ability to participate in various coupling reactions, making them essential in the synthesis of complex molecules, including natural products and pharmaceuticals .

Applications De Recherche Scientifique

Vinyl iodides have numerous applications in scientific research, including:

Organic Synthesis: Used as building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Polymer Chemistry: Incorporated into polymer backbones to create functionalized polymers with unique properties.

Medicinal Chemistry: Employed in the synthesis of bioactive compounds and drug candidates.

Materials Science: Used in the preparation of boronic esters and other valuable intermediates for materials science applications.

Mécanisme D'action

Target of Action

Vinyl iodide, also known as iodoethene, is a versatile molecule that serves as an important building block and precursor in organic synthesis . Its primary targets are the carbon atoms in organic compounds, where it participates in carbon-carbon forming reactions .

Mode of Action

Vinyl iodide interacts with its targets through transition-metal catalyzed cross-coupling reactions, such as the Stille reaction, Heck reaction, Sonogashira coupling, and Suzuki coupling . In these reactions, vinyl iodide forms new carbon-carbon bonds, enabling the synthesis of complex organic structures .

Biochemical Pathways

Vinyl iodide affects the biochemical pathways involved in organic synthesis. It is commonly used in carbon-carbon forming reactions, contributing to the synthesis of natural products and drugs . For instance, it can undergo elimination with a strong base to give corresponding alkyne, and can be converted to suitable vinyl Grignard reagents .

Result of Action

The result of vinyl iodide’s action is the formation of new carbon-carbon bonds, which enables the construction of complex organic molecules . This is crucial in the synthesis of a wide range of compounds, including natural products and pharmaceuticals .

Analyse Biochimique

Biochemical Properties

Vinyl iodide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. For instance, vinyl iodide can undergo coupling reactions with nucleophiles, alkenes, or alkynes, mediated by enzymes or catalytic proteins. These interactions often involve the formation of transient intermediates, which are stabilized by the enzyme’s active site, leading to the desired product with high stereoselectivity .

Cellular Effects

Vinyl iodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, vinyl iodide can modulate the activity of specific signaling pathways by interacting with key proteins or receptors. This interaction can lead to changes in gene expression, affecting the production of proteins involved in cellular metabolism and other vital functions. Additionally, vinyl iodide’s reactivity can result in the formation of reactive intermediates that may impact cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vinyl iodide can change over time due to its stability and degradation. Vinyl iodide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light or heat. Long-term studies have shown that vinyl iodide can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of vinyl iodide vary with different dosages in animal models. At low doses, vinyl iodide may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable response. At very high doses, vinyl iodide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding these dosage effects is critical for evaluating the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

Vinyl iodide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative or reductive pathways, leading to the formation of different metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function. Additionally, vinyl iodide can alter metabolic flux and metabolite levels, contributing to its diverse biochemical effects .

Transport and Distribution

Within cells and tissues, vinyl iodide is transported and distributed through specific transporters or binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of vinyl iodide can affect its activity and function, with certain cellular regions exhibiting higher concentrations of the compound. Understanding these transport and distribution mechanisms is essential for elucidating vinyl iodide’s biochemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyl iodides can be synthesized through several methods, including halide-exchange reactions and hydrohalogenation reactions. One common method involves the halide-exchange reaction of vinyl bromides with potassium iodide in the presence of a copper catalyst under mild conditions . Another method is the regioselective hydrohalogenation of alkynes using simple halogen sources such as potassium iodide, zinc bromide, and zinc chloride .

Industrial Production Methods: Industrial production of vinyl iodides often involves the use of efficient catalytic systems to ensure high yields and stereoselectivity. For example, a copper(I)-catalyzed conversion of aryl, heteroaryl, and vinyl bromides into the corresponding iodides has been developed, which is compatible with various functional groups . Additionally, the in situ generation of the Schwartz reagent provides a convenient method for the regioselective hydrozirconation-iodination of alkynes and alkenes .

Analyse Des Réactions Chimiques

Types of Reactions: Vinyl iodides undergo various types of chemical reactions, including:

Substitution Reactions: Vinyl iodides can participate in nucleophilic substitution reactions, although the steric hindrance and electronic effects of the iodine atom can influence the reaction pathway.

Coupling Reactions: Vinyl iodides are commonly used in transition-metal-catalyzed cross-coupling reactions such as the Stille reaction, Heck reaction, Sonogashira coupling, and Suzuki coupling.

Elimination Reactions: Vinyl iodides can undergo elimination reactions with strong bases to form corresponding alkynes.

Common Reagents and Conditions:

Copper Catalysts: Used in halide-exchange reactions and hydrohalogenation reactions.

Potassium Iodide: Commonly used in halide-exchange reactions.

Strong Bases: Used in elimination reactions to form alkynes.

Major Products:

Vinyl Grignard Reagents: Formed through magnesium-halogen exchange reactions.

Alkynes: Formed through elimination reactions.

Coupling Products: Formed through various cross-coupling reactions.

Comparaison Avec Des Composés Similaires

- Vinyl Bromide

- Vinyl Chloride

- Vinyl Fluoride

Vinyl iodides’ unique reactivity and versatility make them invaluable in various fields of scientific research and industrial applications.

Propriétés

IUPAC Name |

iodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZPUGJZVBLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060476 | |

| Record name | Ethene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-66-8 | |

| Record name | Iodoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is vinyl iodide and what are its key applications in organic synthesis?

A1: Vinyl iodide (iodoethene) is an organoiodine compound with the formula CH2CHI. It serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. These reactions, like the Stille, Suzuki, Sonogashira, and Heck reactions, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors.

Q2: What are some examples of reactions where vinyl iodide participates as a key component?

A2: Vinyl iodide is a crucial component in various reactions. For instance, it reacts with diynes in an iodo-yne polymerization to create semifluorinated polymers containing vinyl iodide groups along the polymer chain. These polymers can be further modified through metal-catalyzed cross-coupling reactions or by transforming the iodide into an activated alkyne for cycloadditions with azides. [] Additionally, vinyl iodide plays a crucial role in synthesizing polysubstituted cyclopentenones through a palladium-catalyzed, three-component, intermolecular Pauson-Khand-type reaction. []

Q3: Can you elaborate on the role of vinyl iodide in forming enol ethers?

A3: Vinyl iodides bearing pendant alcohol groups can be transformed into cyclic enol ethers through a nickel-catalyzed C-O bond formation. The olefin in both the vinyl iodide starting material and the enol ether product coordinates with nickel(0) intermediates, facilitating the reaction. [] This interaction significantly influences the free energy of the vinyl C-O reductive elimination step, making it unusually facile compared to other C-O reductive eliminations at nickel(II). []

Q4: How does the reactivity of vinyl iodide compare to aryl iodide in oxidative addition to gold?

A4: Interestingly, both alkynyl and vinyl iodides demonstrate faster reaction rates compared to aryl iodides in oxidative addition to gold. This reactivity trend is observed in the presence of the hemilabile Ad2P(o-C6H4)NMe2 ligand, which promotes a fast, quantitative, and irreversible oxidative addition. []

Q5: Can you provide examples of how vinyl iodide contributes to the synthesis of natural products?

A5: Absolutely. Vinyl iodide serves as a key intermediate in the total synthesis of various natural products. Examples include:

- (+)-pumiliotoxins A, B, and 225F: Palladium(0)-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides are employed. []

- Rapamycin: Vinyl iodides are essential building blocks for constructing the triene portion of the molecule through Stille coupling reactions. []

- Amphidinolide O: A stereoselective synthesis of the C12-C17 fragment utilizes a titanium-mediated diastereoselective anti-aldol reaction as a key step. []

- (−)-Stipiamide and its structural variants: Stille and Sonogashira couplings with vinyl iodides are crucial steps in their synthesis. [, ]

- Palmyrolide A: A copper-catalyzed intramolecular coupling of vinyl iodide with amide generates the enamide macrolide core of the natural product. []

- Calystegines B2 and B3: An intramolecular Nozaki-Hiyama-Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide is key to the synthesis. []

Q6: How does the photodissociation of vinyl iodide differ from that of other vinyl halides?

A6: Unlike other vinyl halides (C2H3X, where X = F, Cl, Br), where the HX product channel is significant, photodissociation of vinyl iodide predominantly leads to C-I bond cleavage. This difference arises from the increasing X(np) non-bonding character of the highest occupied molecular orbital in vinyl halides with increasing halogen mass. This change reduces the torsional force in the excited state, making excited-state C-I bond fission more favorable than internal conversion. []

Q7: Are there alternative methods to prepare vinyl iodides besides those mentioned?

A7: Yes, besides the methods already discussed, vinyl iodides can also be synthesized through a copper(I)-catalyzed Finkelstein-type halide-exchange reaction of vinyl bromides with potassium iodide. [] This method offers a stereospecific route to vinyl iodides under mild reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)